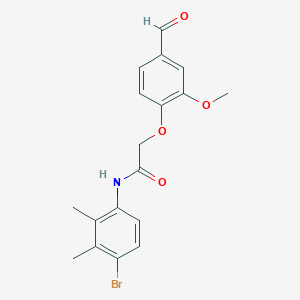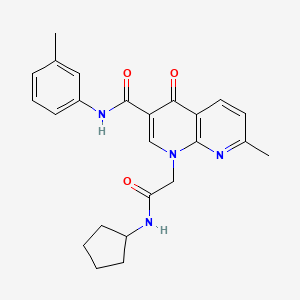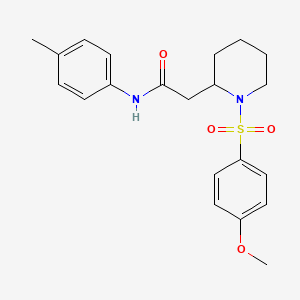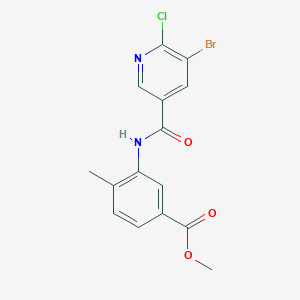
N-(4-bromo-2,3-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2,3-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide, also known as BDP-1, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
N-(4-bromo-2,3-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In biochemistry, this compound has been studied for its potential as a fluorescent probe for imaging biological systems. This compound has been shown to have high selectivity and sensitivity for imaging cellular structures. In pharmacology, this compound has been studied for its potential as a drug delivery system. This compound has been shown to have good biocompatibility and can be used to deliver drugs to specific target sites.
Mécanisme D'action
The mechanism of action of N-(4-bromo-2,3-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to have high selectivity and sensitivity for imaging cellular structures.
Biochemical and Physiological Effects:
This compound has been shown to have good biocompatibility and can be used to deliver drugs to specific target sites. This compound has also been shown to have high selectivity and sensitivity for imaging cellular structures. However, the biochemical and physiological effects of this compound are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-bromo-2,3-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide in lab experiments is its high selectivity and sensitivity for imaging cellular structures. This compound can also be used as a drug delivery system due to its good biocompatibility. However, the limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action and its biochemical and physiological effects.
Orientations Futures
There are several future directions for the study of N-(4-bromo-2,3-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide. One direction is to further investigate the mechanism of action of this compound. Another direction is to study the biochemical and physiological effects of this compound. Additionally, this compound can be further studied for its potential as an anti-cancer agent and drug delivery system. Finally, this compound can be studied for its potential as a fluorescent probe for imaging biological systems.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The synthesis of this compound involves a multistep process that has been optimized to yield a high purity product with good yields. This compound has been shown to have high selectivity and sensitivity for imaging cellular structures and can be used as a drug delivery system due to its good biocompatibility. However, the mechanism of action and the biochemical and physiological effects of this compound are not fully understood. There are several future directions for the study of this compound, including further investigation of its mechanism of action, its biochemical and physiological effects, and its potential as an anti-cancer agent, drug delivery system, and fluorescent probe for imaging biological systems.
Méthodes De Synthèse
The synthesis of N-(4-bromo-2,3-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide involves a multistep process that includes the reaction of 4-bromo-2,3-dimethylphenylamine with 4-formyl-2-methoxyphenol to form an intermediate. This intermediate is then reacted with chloroacetyl chloride to form the final product, this compound. The synthesis of this compound has been optimized to yield a high purity product with good yields.
Propriétés
IUPAC Name |
N-(4-bromo-2,3-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4/c1-11-12(2)15(6-5-14(11)19)20-18(22)10-24-16-7-4-13(9-21)8-17(16)23-3/h4-9H,10H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVQTIOFWWXNGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)NC(=O)COC2=C(C=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2642484.png)


![N-(4-ethylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B2642487.png)
![(1R,4R,5R)-1-Phenylbicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2642488.png)
![4-methoxy-3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2642490.png)

![N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyethyl)-3-methylpiperazin-1-yl]acetamide](/img/structure/B2642497.png)




![8-[[Benzyl(methyl)amino]methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2642506.png)
![1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanone](/img/structure/B2642507.png)